molecular formula C16H16Cl2N6O3 B121372 SEP-174559 hydrochloride CAS No. 300701-71-7

SEP-174559 hydrochloride

Cat. No.: B121372
CAS No.: 300701-71-7
M. Wt: 411.2 g/mol
InChI Key: ICVDCBVWUQHQPB-RSAXXLAASA-N
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Description

SEP-174559 hydrochloride is a chemical compound with the molecular formula C16H15ClN6O3 . It is a small molecule drug and is known by other names such as (S)-desmethylzopiclone and (S)-DMZ .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H15ClN6O3 . The average mass of the molecule is 411.243 Da and the monoisotopic mass is 410.066101 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H15ClN6O3 , an average mass of 411.243 Da , and a monoisotopic mass of 410.066101 Da . The melting point of this compound is between 217 - 221°C (dec.) .

Scientific Research Applications

Molecular Actions of SEP-174559 Hydrochloride

This compound, identified as an anxiolytic metabolite of Zopiclone, demonstrates significant interaction with the γ-aminobutyric acid type-A (GABAA) receptors. Its potentiation of GABAA receptor currents is particularly notable at subtypes bearing the γ2 subunit, indicating a potential role in enhancing GABAergic neurotransmission. This action is accompanied by a non-selective inhibition of nicotinic acetylcholine (nACh) receptors and an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor currents. These findings suggest this compound has a multi-faceted mechanism of action, implicating it in the modulation of several neurotransmitter systems beyond its primary benzodiazepine-like activity at GABAA receptors (Fleck, 2002).

Mechanism of Action

Target of Action

The primary target of SEP-174559 hydrochloride is the GABAA receptor . The GABAA receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABAA receptor antagonist . Antagonists are substances that inhibit the function of a receptor by binding to it. In this case, this compound binds to the GABAA receptor and inhibits its function, which can lead to changes in neural signaling.

Properties

IUPAC Name

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVDCBVWUQHQPB-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184145
Record name SEP-174559 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300701-71-7
Record name SEP-174559 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300701717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEP-174559 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEP-174559 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U95UPE24G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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